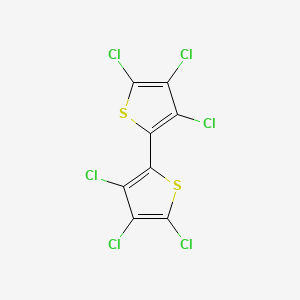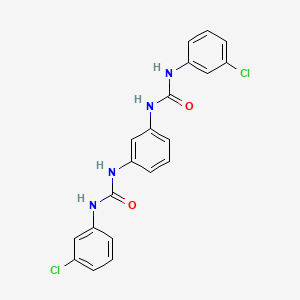
Carbobenzyloxyphenylalanylglycylglycine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbobenzyloxyphenylalanylglycylglycine methyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.4504 This compound is often used in peptide synthesis and serves as a protected form of the tripeptide phenylalanylglycylglycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyphenylalanylglycylglycine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carbobenzyloxy group. This is achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Dipeptide: The protected phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form carbobenzyloxyphenylalanylglycine.
Formation of the Tripeptide: The dipeptide is further coupled with another glycine molecule under similar conditions to form carbobenzyloxyphenylalanylglycylglycine.
Esterification: The carboxyl group of the tripeptide is esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Carbobenzyloxyphenylalanylglycylglycine methyl ester undergoes various chemical reactions, including:
Deprotection: The carbobenzyloxy group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Hydrogen gas and palladium on carbon (Pd/C) or trifluoroacetic acid.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Deprotection: Phenylalanylglycylglycine methyl ester.
Hydrolysis: Carbobenzyloxyphenylalanylglycylglycine.
Coupling: Longer peptide chains.
科学研究应用
Carbobenzyloxyphenylalanylglycylglycine methyl ester has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based therapeutics and diagnostic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
作用机制
The mechanism of action of carbobenzyloxyphenylalanylglycylglycine methyl ester primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
相似化合物的比较
Carbobenzyloxyphenylalanylglycylglycine methyl ester can be compared with other similar compounds, such as:
Carbobenzyloxyserylglycine methyl ester: Similar in structure but contains serine instead of phenylalanine.
Carbobenzyloxyhistidylphenylalanine methyl ester: Contains histidine and phenylalanine.
Carbobenzyloxythreonylvaline methyl ester: Contains threonine and valine.
Carbobenzyloxytryptophylleucine methyl ester: Contains tryptophan and leucine.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids (phenylalanine, glycine, glycine) and the presence of the carbobenzyloxy protecting group. This combination makes it a valuable intermediate in peptide synthesis, offering protection and reactivity in a single molecule.
属性
CAS 编号 |
100769-94-6 |
|---|---|
分子式 |
C22H25N3O6 |
分子量 |
427.4 g/mol |
IUPAC 名称 |
methyl 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H25N3O6/c1-30-20(27)14-23-19(26)13-24-21(28)18(12-16-8-4-2-5-9-16)25-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,28)(H,25,29) |
InChI 键 |
KPVZAFOZAJGAQQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



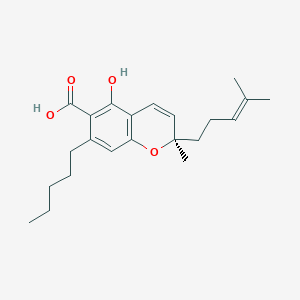
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)

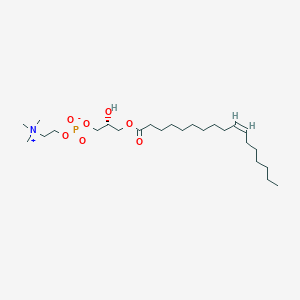


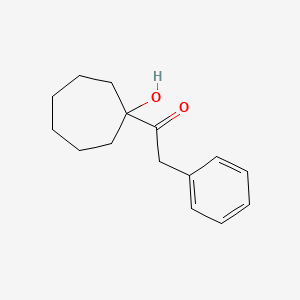
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

